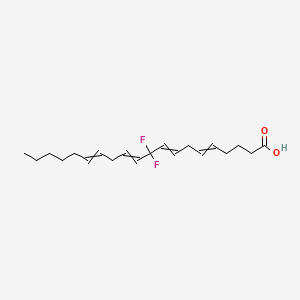
N-(1,5-dimethylpyrrol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethylpyrrol-3-yl)acetamide: is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethylpyrrol-3-yl)acetamide typically involves the acylation of 1,5-dimethylpyrrole. One common method is the reaction of 1,5-dimethylpyrrole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1,5-dimethylpyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of N-(1,5-dimethylpyrrol-3-yl)amine.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(1,5-dimethylpyrrol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in molecular docking studies.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(1,5-dimethylpyrrol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Molecular docking studies have shown that the compound can interact with enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are involved in essential metabolic pathways .
Comparaison Avec Des Composés Similaires
- N-(1,5-dimethylpyrrol-1-yl)acetamide
- N-(2,5-dimethylpyrrol-3-yl)acetamide
- N-(3,5-dimethylpyrrol-1-yl)acetamide
Comparison: N-(1,5-dimethylpyrrol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
N-(1,5-dimethylpyrrol-3-yl)acetamide |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(5-10(6)3)9-7(2)11/h4-5H,1-3H3,(H,9,11) |
Clé InChI |
SIFKLVGNNZUICK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN1C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


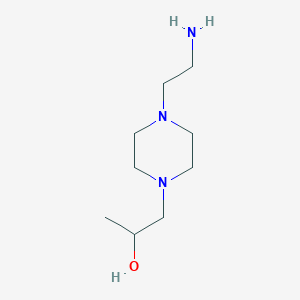
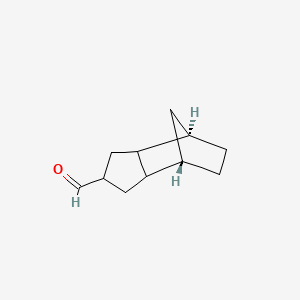


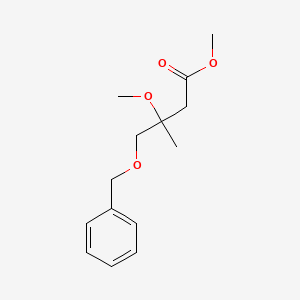
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
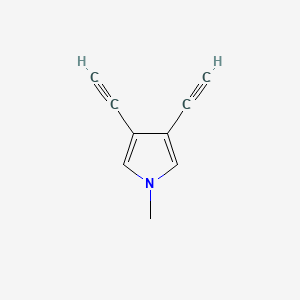
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
